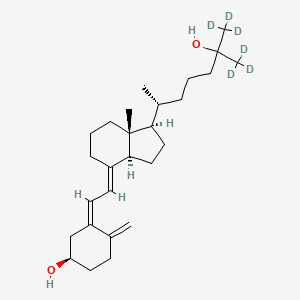
3-epi-25-Hydroxy Vitamin D3-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-epi-25-Hydroxy Vitamin D3-d6 is a deuterium-labeled analog of 3-epi-25-Hydroxy Vitamin D3. This compound is a metabolite of Vitamin D3, where the hydroxyl group at the C-3 position is in the alpha orientation rather than the beta orientation. The deuterium labeling involves replacing certain hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-25-Hydroxy Vitamin D3-d6 typically involves multiple steps, starting from commercially available Vitamin D3. The process includes:
Epimerization: Conversion of the hydroxyl group at the C-3 position from the beta to the alpha orientation.
Deuterium Labeling: Introduction of deuterium atoms at specific positions, often achieved through catalytic hydrogen-deuterium exchange reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to facilitate the hydrogen-deuterium exchange.
Purification: Advanced chromatographic techniques to separate and purify the deuterium-labeled compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-epi-25-Hydroxy Vitamin D3-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction of oxidized forms back to the original compound using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups, typically involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products:
Oxidation Products: More oxidized forms of the compound, such as ketones or aldehydes.
Reduction Products: Reduced forms, often regenerating the original hydroxyl group.
Substitution Products: Compounds with substituted functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
3-epi-25-Hydroxy Vitamin D3-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of Vitamin D metabolism.
Biology: Helps in studying the role of Vitamin D metabolites in cellular processes, particularly in macrophage polarization.
Medicine: Investigated for its potential therapeutic effects and its role in diseases related to Vitamin D deficiency.
Mécanisme D'action
The mechanism of action of 3-epi-25-Hydroxy Vitamin D3-d6 involves its interaction with Vitamin D receptors and its role in the metabolic pathways of Vitamin D. The deuterium labeling allows for detailed tracking of the compound through various biochemical processes. The primary molecular targets include:
Vitamin D Receptors: Binding to these receptors to modulate gene expression.
Metabolic Enzymes: Interaction with enzymes involved in the hydroxylation and epimerization of Vitamin D metabolites.
Comparaison Avec Des Composés Similaires
25-Hydroxy Vitamin D3: The non-epimerized form with the hydroxyl group in the beta orientation.
3-epi-25-Hydroxy Vitamin D3: The non-deuterated epimer.
1,25-Dihydroxy Vitamin D3: The active form of Vitamin D3 with hydroxyl groups at the C-1 and C-25 positions.
Uniqueness: 3-epi-25-Hydroxy Vitamin D3-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways with high precision .
Propriétés
Formule moléculaire |
C27H44O2 |
|---|---|
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3D3,4D3 |
Clé InChI |
JWUBBDSIWDLEOM-IBDKAFOJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)(C([2H])([2H])[2H])O |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


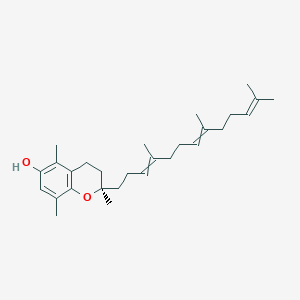
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
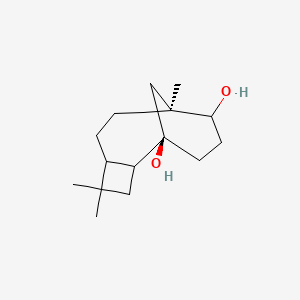
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
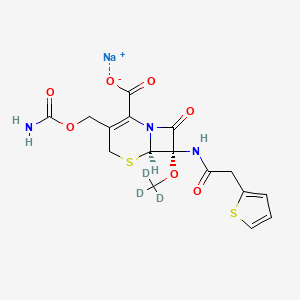
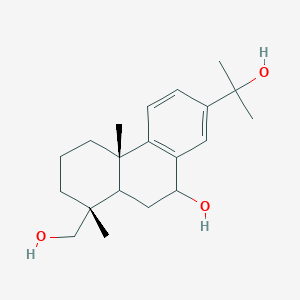
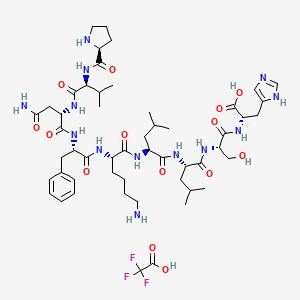
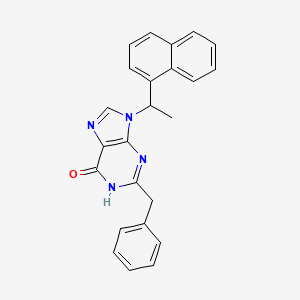
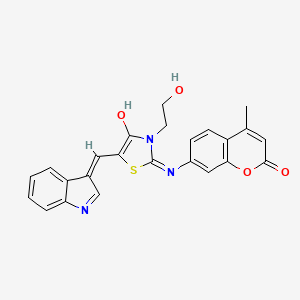
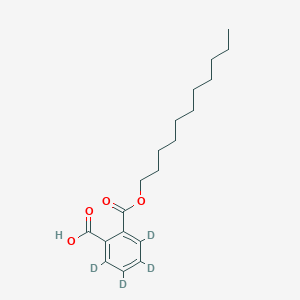
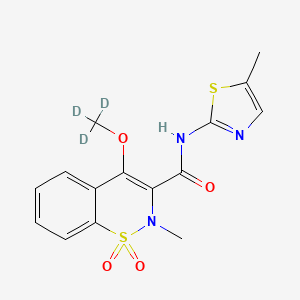
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
